molecular formula C12H17NO5 B133665 (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 145206-40-2

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No. B133665
M. Wt: 255.27 g/mol
InChI Key: YWLUWSMJXXBOLV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid” is a compound with the molecular formula C12H17NO5 . It is also known by other names such as Boc-(S)-3-amino-3-(2-furyl)-propionic acid . The compound has a molecular weight of 255.27 g/mol .


Molecular Structure Analysis

The compound’s IUPAC name is (3S)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . Its InChI code is InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .

Scientific Research Applications

Enantioselective Synthesis

Researchers have developed methods for the enantioselective synthesis of neuroexcitant analogues using tert-butoxycarbonyl protected amino acids. The synthesis process highlights the importance of this compound in creating enantiomerically pure derivatives, showcasing its utility in the preparation of compounds with potential neurological activity (Pajouhesh et al., 2000).

Root Growth-Inhibitory Activity

This compound has also been used in the synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, demonstrating potent root growth-inhibitory activity in bioassays. This application signifies its relevance in agricultural research, particularly in the development of new herbicides (Kitagawa & Asada, 2005).

Building Blocks for Polyamide Synthesis

The compound serves as a precursor in the synthesis of chiral monomers for stereoregular polyamides. This application is crucial for materials science, offering insights into the development of novel polymeric materials with specific chiral properties (Gómez et al., 2003).

N-tert-Butoxycarbonylation of Amines

Its utility extends to the N-tert-butoxycarbonylation of amines, showcasing an efficient and environmentally friendly approach to protecting amine functionalities. This process is vital in peptide synthesis, emphasizing the compound's role in simplifying synthetic routes for bioactive peptides (Heydari et al., 2007).

Synthesis of Biotin Intermediates

It has been used in the synthesis of intermediates for natural products like Biotin. This highlights its significance in the synthesis of complex biological compounds, contributing to the understanding and development of vitamins and coenzymes (Qin et al., 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLUWSMJXXBOLV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

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